2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide
Description
The compound 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a heterocyclic molecule featuring an imidazo[1,2-c]quinazolinone core substituted with a thioether-linked acetamide chain and a phenylethyl group. This structure combines pharmacophoric elements such as:
- Imidazoquinazolinone scaffold: Known for interactions with kinase targets due to hydrogen-bonding capabilities.
- Thioether linkage: Enhances metabolic stability compared to ethers.
- Cyclohexylamino and phenylethyl groups: Provide hydrophobic interactions critical for binding affinity.
Properties
IUPAC Name |
2-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3S/c34-24(29-16-15-19-9-3-1-4-10-19)17-23-27(36)33-26(31-23)21-13-7-8-14-22(21)32-28(33)37-18-25(35)30-20-11-5-2-6-12-20/h1,3-4,7-10,13-14,20,23H,2,5-6,11-12,15-18H2,(H,29,34)(H,30,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWLJWMTTBHHFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure suggests various biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a multi-ring structure that includes an imidazoquinazoline moiety, which is known for its pharmacological properties. The presence of a cyclohexylamino group and a phenylethyl substituent may enhance its biological interactions.
Molecular Formula
- Chemical Formula : C₁₈H₂₃N₃O₄S
- Molecular Weight : 373.46 g/mol
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazoquinazoline have shown effectiveness against various bacterial strains. A study highlighted that compounds with thioether linkages often enhance antibacterial activity due to their ability to disrupt bacterial cell membranes.
| Compound Type | Activity | Reference |
|---|---|---|
| Imidazoquinazoline Derivatives | Antibacterial | |
| Thioether Compounds | Membrane Disruption |
Cytotoxicity and Antitumor Activity
Cytotoxicity studies are essential for evaluating the safety profile of new compounds. Preliminary findings suggest that the compound exhibits selective cytotoxicity against cancer cell lines while sparing normal cells. This selectivity is crucial for developing cancer therapies.
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Protein Synthesis Inhibition : By binding to ribosomal sites, it may inhibit protein synthesis, leading to cell death.
Case Studies
Several studies have evaluated the biological activity of related compounds, shedding light on the potential effects of the target compound.
-
Study on Antibacterial Activity :
A study demonstrated that imidazoquinazoline derivatives exhibited significant activity against Staphylococcus aureus and Escherichia coli, suggesting that our compound could share similar properties due to structural similarities. -
Cytotoxicity Assessment :
In vitro assessments showed that certain derivatives led to apoptosis in cancer cells through the activation of caspases, indicating a potential pathway for therapeutic action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from Triazinoquinazoline and Thiadiazole Families
The evidence highlights several compounds with overlapping pharmacophores, including:
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2-[(2-oxo-3-phenyl-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.8)
- Key features: Triazino[2,3-c]quinazolinone core, butyl-thiadiazole, and phenyl substituents.
- Synthesis : Method A (89.4% yield) vs. Method B (lower yields, e.g., 56.8% for compound 4.9) .
- Properties : Melting point 266–270°C; confirmed via ¹H-NMR and LC-MS .
N-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-2-[(3-methyl-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamide (4.10)
- Key features: Methyl-substituted triazinoquinazolinone and isobutyl-thiadiazole.
- Activity : Demonstrated antitumor effects in preliminary studies .
Target Compound vs. Triazinoquinazoline Analogs
Structural Implications :
Challenges and Contradictions
- Structural vs. Electronic Similarity: notes that "isoelectronic" compounds lacking geometric similarity (e.g., imidazo vs. triazino cores) may diverge in activity despite shared functional groups .
- Data Gaps: No direct cytotoxicity or pharmacokinetic data for the target compound limit definitive comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
